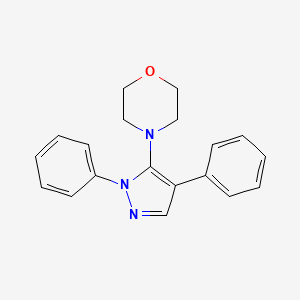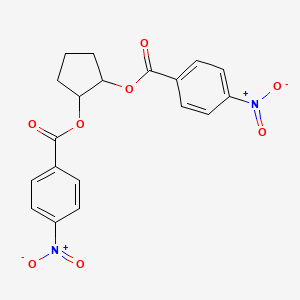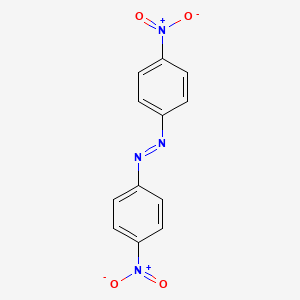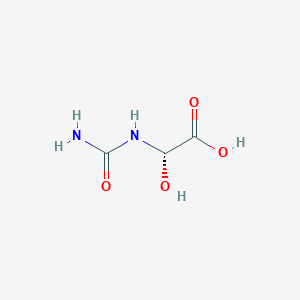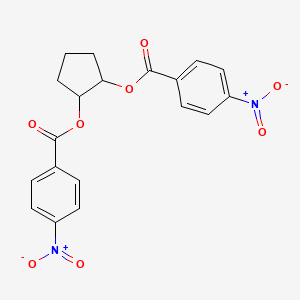
Cyclopentane-1,2-diyl bis(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) is an organic compound with the molecular formula C19H16N2O8 It is characterized by the presence of a cyclopentane ring substituted with two 4-nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-diyl bis(4-nitrobenzoate) typically involves the esterification of cyclopentane-1,2-diol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for cyclopentane-1,2-diyl bis(4-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Cyclopentane-1,2-diyl bis(4-aminobenzoate).
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentane-1,2-diyl bis(4-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which cyclopentane-1,2-diyl bis(4-nitrobenzoate) exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme activity and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-diyl bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.
Cyclopentane-1,2-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
The compound’s ability to undergo reduction and substitution reactions makes it versatile for various synthetic applications .
Properties
CAS No. |
91146-24-6 |
|---|---|
Molecular Formula |
C19H16N2O8 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[2-(4-nitrobenzoyl)oxycyclopentyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H16N2O8/c22-18(12-4-8-14(9-5-12)20(24)25)28-16-2-1-3-17(16)29-19(23)13-6-10-15(11-7-13)21(26)27/h4-11,16-17H,1-3H2 |
InChI Key |
WKLGTEJICMXJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


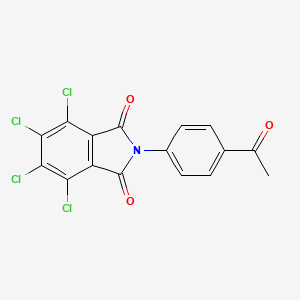
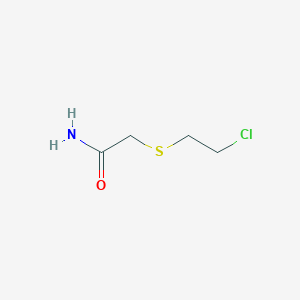
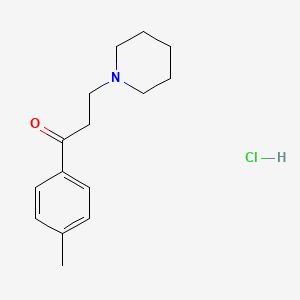
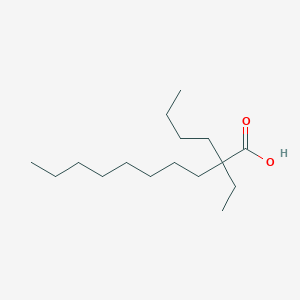
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
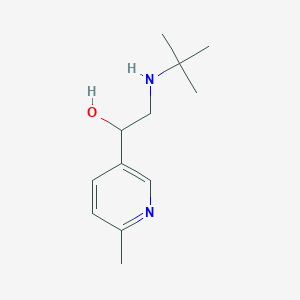
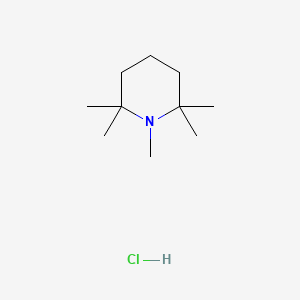
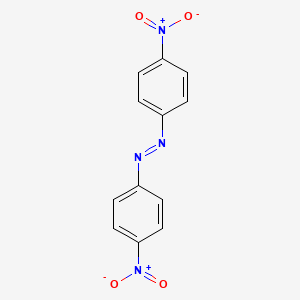
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
